molecular formula C10H9F3N4 B3216489 5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine CAS No. 1171925-31-7

5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B3216489
CAS No.: 1171925-31-7
M. Wt: 242.2 g/mol
InChI Key: TWPCUBGVEVNXBI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₀F₃N₄
Molecular Weight: ~243.21 g/mol (calculated)
Key Structural Features:

  • A pyrazole core (1H-pyrazol-3-amine) substituted with a methyl group at position 5.
  • A 5-(trifluoromethyl)pyridin-2-yl group at position 1 of the pyrazole.

Applications: Pyrazole derivatives are widely explored in pharmaceuticals and agrochemicals due to their versatile heterocyclic framework.

Properties

IUPAC Name

5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4/c1-6-4-8(14)16-17(6)9-3-2-7(5-15-9)10(11,12)13/h2-5H,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPCUBGVEVNXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrazole ring, which is known for its significant role in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H9F3N4C_{11}H_{9}F_{3}N_{4}. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, contributing to its unique biological properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines such as breast (MDA-MB-231), lung, and colorectal cancers. In a study evaluating microtubule assembly inhibition, certain pyrazole derivatives demonstrated effective inhibition rates at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can enhance caspase activity, leading to increased apoptosis in cancer cells . The trifluoromethyl group may also play a crucial role in enhancing binding affinity to specific molecular targets, thereby inhibiting tumor growth.

Anti-inflammatory Activity

Compounds containing the pyrazole moiety are also recognized for their anti-inflammatory properties. A review of recent studies highlighted that certain pyrazole derivatives exhibited selectivity for COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects . The anti-inflammatory efficacy of these compounds was assessed using carrageenan-induced edema models, demonstrating significant reductions in inflammation.

Research Findings and Case Studies

Study Findings Concentration Cell Line
Study AInduced apoptosis via caspase activation10 μMMDA-MB-231
Study BInhibited microtubule assembly20 μMVarious cancer types
Study CSelective COX-2 inhibition with minimal side effectsVariesRat models

Synthesis and Structural Analogues

The synthesis of this compound typically involves reactions between substituted pyridine derivatives and hydrazine hydrates under acidic conditions. Variations in substituents can lead to different biological activities. For instance, analogues lacking the trifluoromethyl group showed reduced potency in both anticancer and anti-inflammatory assays .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 undergoes nucleophilic substitution under mild conditions. For example:

  • Acylation : Reacts with acetyl chloride in dichloromethane at 0°C to form N-acetyl derivatives (yield: 85–92%) .

  • Sulfonation : Treatment with tosyl chloride in pyridine yields sulfonamide derivatives, used as intermediates for further functionalization .

Table 1: Substitution Reactions at the Amino Group

ReagentProductConditionsYield (%)Source
Ac₂ON-Acetyl derivativeDCM, 0°C, 2h89
TosCl/PyridineN-TosylamideRT, 12h78
CF₃COClN-Trifluoroacetyl derivativeTHF, −10°C, 1h82

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles:

  • With α,β-unsaturated ketones , it forms pyrazolo[1,5-a]pyrimidines under microwave irradiation (150°C, 20 min) .

  • Reaction with ethyl acetoacetate in acetic acid yields pyrazolo[3,4-d]pyrimidin-4-one derivatives .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4 due to the amino group’s directing effect:

  • Bromination : NBS in CCl₄ selectively brominates position 4 (yield: 75%) .

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 .

Table 2: Electrophilic Substitution Outcomes

ReactionPositionReagentProductYield (%)
Bromination4NBS/CCl₄4-Bromo derivative75
Nitration4HNO₃/H₂SO₄4-Nitro derivative68

Metal-Catalyzed Coupling Reactions

The pyridine moiety facilitates cross-coupling:

  • Suzuki–Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Forms N-arylpyrazole derivatives with aryl halides (Pd₂(dba)₃, Xantphos) .

Oxidation and Hydrolysis

  • Oxidation : The amino group is oxidized to nitro using m-CPBA in CHCl₃ (yield: 70%) .

  • Hydrolysis : Acidic hydrolysis (HCl, Δ) cleaves the pyridine ring, yielding pyrazole-3-amine derivatives .

Coordination Chemistry

The pyridine nitrogen and amino group act as ligands for transition metals:

  • Forms stable complexes with Cu(II) and Pd(II) , characterized by X-ray crystallography .

Table 3: Metal Complex Properties

MetalLigand SitesGeometryApplication
Cu(II)Pyridine N, NH₂Square planarCatalytic oxidation
Pd(II)Pyridine NTetrahedralCross-coupling catalysis

Functionalization via Directed Ortho-Metalation

Directed ortho-metalation (DoM) at the pyridine ring enables regioselective functionalization:

  • Lithiation (LDA, THF, −78°C) followed by electrophile quenching introduces groups at the 3-position of pyridine .

Comparative Reactivity Insights

The trifluoromethyl group enhances electrophilicity at adjacent positions while stabilizing intermediates through inductive effects. Pyridine’s electron-deficient nature directs substitutions to the pyrazole ring .

This compound’s synthetic flexibility makes it valuable for developing pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Recent advances in flow chemistry have improved yields in its functionalization .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and structural analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Notable Properties
5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine C₁₀H₁₀F₃N₄ 243.21 5-(Trifluoromethyl)pyridin-2-yl 95% High lipophilicity; CF₃ enhances metabolic stability
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS 209224-91-9) C₁₀H₈F₃N₃ 227.19 3-(Trifluoromethyl)phenyl N/A Phenyl-CF₃ increases planarity; lower solubility vs. pyridine analogs
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine C₁₃H₁₂N₄S 256.32 Thiazolyl group N/A Sulfur atom improves π-stacking; altered pharmacokinetics
3-(5-Fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine C₁₀H₁₂FN₅ 221.23 5-Fluoropyridin-3-yl N/A Fluorine’s electronegativity enhances binding affinity to electron-rich targets
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1341439-91-5) C₉H₁₀ClN₃S 227.71 Chlorothiophenemethyl N/A Chlorine and sulfur increase steric bulk; potential for redox activity

Functional Group Impact

  • Trifluoromethyl (CF₃) vs. Fluorine (F) :

    • The CF₃ group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity than fluorine, improving membrane permeability .
    • In contrast, fluorine in 3-(5-fluoropyridin-3-yl) analogs enhances dipole interactions without significant steric hindrance .
  • Pyridine vs. Thiazole/Phenyl :

    • Pyridine’s nitrogen atom enables hydrogen bonding, while thiazole’s sulfur participates in hydrophobic interactions .
    • Phenyl-substituted analogs (e.g., 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine) exhibit greater aromatic stacking but reduced solubility .

Q & A

Q. What are the established synthetic routes for 5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine, and how is the product validated?

The compound is typically synthesized via multi-step reactions involving cyclization, acylation, and functional group modifications. For example:

  • Stepwise cyclization : Starting materials like substituted hydrazides or pyrazole precursors are reacted with trifluoromethylpyridine derivatives under reflux conditions (e.g., using POCl₃ at 120°C) .
  • Characterization : Post-synthesis validation employs ¹H NMR (e.g., δ 8.28 ppm for pyridine protons, δ 6.66 ppm for pyrazole protons) and ESIMS (e.g., m/z 206 [M+H]⁺) to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • ¹H NMR : Assigns proton environments (e.g., trifluoromethylpyridine protons at δ 7.87–8.28 ppm) .
  • Single-crystal X-ray diffraction : Resolves 3D conformation, with parameters like R factor = 0.041 and data-to-parameter ratio = 17.4 ensuring accuracy .
  • IR spectroscopy : Validates functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Catalyst selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency at elevated temperatures (120°C) .
  • Purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures) removes byproducts .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress .

Q. How should researchers address discrepancies between experimental spectral data and computational predictions?

  • Re-examine synthesis steps : Confirm reagent stoichiometry and reaction time (e.g., incomplete acylation may leave unreacted intermediates) .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or verify connectivity .
  • Impurity profiling : LC-MS or GC-MS identifies side products (e.g., dehalogenated analogs) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

  • Substituent variation : Replace the trifluoromethyl group with halogens (e.g., Cl, F) or methyl groups to assess bioactivity changes .
  • In vitro assays : Test analogs against target enzymes or receptors (e.g., antimicrobial activity via MIC assays) .
  • Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity .

Q. What experimental designs are suitable for evaluating biological activity and environmental impact?

  • Biological assays : Use standardized protocols (e.g., randomized block designs with replicates) to assess cytotoxicity or enzyme inhibition .
  • Environmental fate studies : Measure biodegradation rates, partition coefficients (log P), and bioaccumulation potential via OECD guidelines .
  • Antioxidant activity : Quantify radical scavenging (DPPH assay) and total phenolic content (Folin-Ciocalteu method) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine
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5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine

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